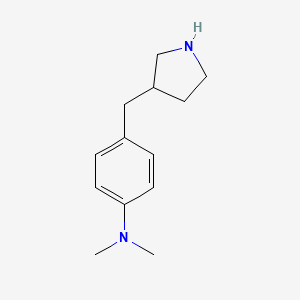
N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline: is an organic compound that features a pyrrolidine ring attached to a benzene ring substituted with a dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline typically involves the reaction of 4-(pyrrolidin-3-ylmethyl)aniline with dimethylamine under suitable conditions. One common method involves the use of a reductive amination reaction, where the aniline derivative is reacted with formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives with different functional groups on the benzene ring.
科学的研究の応用
Chemistry: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
N,N-dimethyl-4-(pyrrolidin-2-ylmethyl)aniline: Similar structure but with a different position of the pyrrolidine ring.
N,N-dimethyl-4-(piperidin-3-ylmethyl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
N,N-dimethyl-4-(morpholin-3-ylmethyl)aniline: Features a morpholine ring instead of a pyrrolidine ring.
Uniqueness: N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline is unique due to the specific positioning of the pyrrolidine ring and the dimethylamino group, which can influence its binding affinity and selectivity for molecular targets. This structural uniqueness can result in distinct biological and chemical properties compared to similar compounds.
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
N,N-dimethyl-4-(pyrrolidin-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H20N2/c1-15(2)13-5-3-11(4-6-13)9-12-7-8-14-10-12/h3-6,12,14H,7-10H2,1-2H3 |
InChIキー |
KYBAOPXNBCESHW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


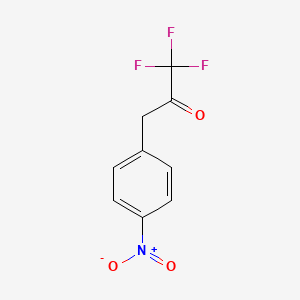
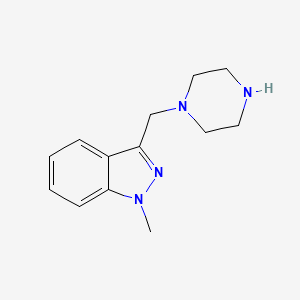
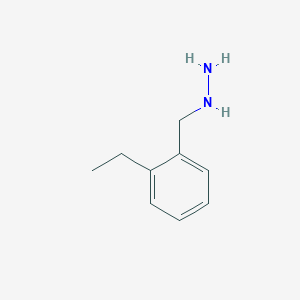
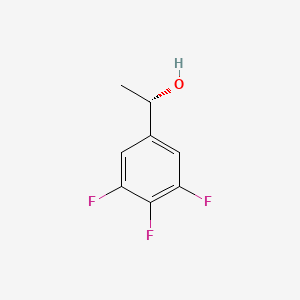

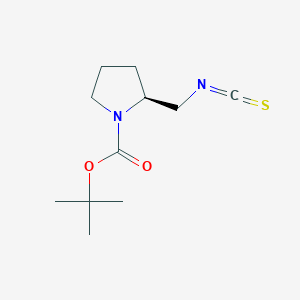

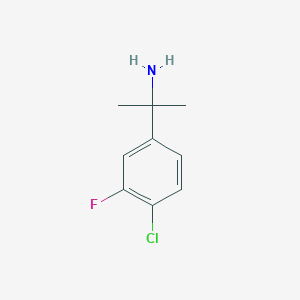
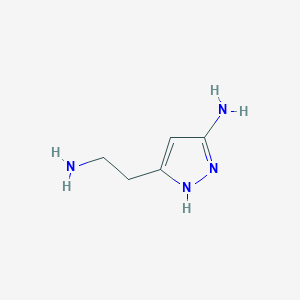

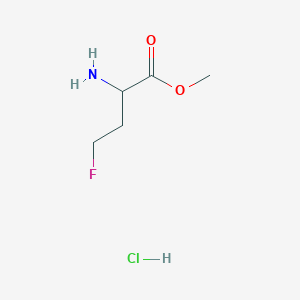
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)


